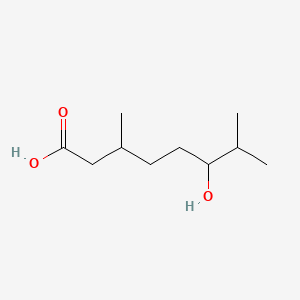

6-Hydroxy-3,7-dimethyloctanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

57429-74-0 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

6-hydroxy-3,7-dimethyloctanoic acid |

InChI |

InChI=1S/C10H20O3/c1-7(2)9(11)5-4-8(3)6-10(12)13/h7-9,11H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

IQBGVZDRJBTLDN-UHFFFAOYSA-N |

SMILES |

CC(C)C(CCC(C)CC(=O)O)O |

Canonical SMILES |

CC(C)C(CCC(C)CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Proposed Biological Roles

The study of 6-Hydroxy-3,7-dimethyloctanoic acid begins with its identification in the biosphere and the ongoing scientific investigation into its purpose.

Discovery and Isolation from Biological Sources

To date, the primary documented natural source of this compound is the Asiatic honey bee, Apis cerana. nih.gov The compound has been identified as a constituent of this insect species, marking a key point in understanding its natural distribution. nih.gov The specific methods of isolation and characterization from this organism have been crucial for its scientific description.

Table 1: Documented Natural Occurrence of this compound

| Organism | Common Name | Reference |

| Apis cerana | Asiatic honey bee | nih.gov |

Postulated Biological Functions and Ecological Significance

While the precise functions of this compound are still under investigation, its chemical nature as a fatty acid derivative allows for informed postulations regarding its metabolic and ecological roles.

Role as a Natural Metabolite

As a hydroxy fatty acid, this compound is categorized as a metabolite. nih.gov Fatty acids and their derivatives are fundamental to a wide array of biological processes in insects. They are integral components of cellular membranes, serve as vital energy reserves, and are precursors for the biosynthesis of various signaling molecules and defensive secretions. nih.gov While the specific metabolic pathways involving this compound have not been elucidated, its structure suggests it is a product of fatty acid metabolism within Apis cerana.

Speculative Biological Activities in Native Environments

The ecological significance of this compound remains a subject of speculation. In social insects like bees, fatty acids and their derivatives can play roles in communication, such as in pheromones that regulate social behaviors. They can also contribute to the chemical composition of the cuticle, which is essential for preventing desiccation and providing a barrier against pathogens. nih.gov Given its presence in Apis cerana, it is plausible that this compound could be involved in such physiological or ecological functions, although direct evidence is currently lacking. Further research into the chemical ecology of Apis cerana is needed to determine the specific activities of this compound.

Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Routes

The biosynthesis of 6-Hydroxy-3,7-dimethyloctanoic acid, a branched-chain hydroxy fatty acid, is not definitively characterized in scientific literature. However, based on its structure, its formation can be logically inferred from established biochemical principles of fatty acid and polyketide synthesis.

The biosynthesis is proposed to commence with the assembly of simple precursor units derived from primary metabolism. The structural features of this compound—specifically the methyl groups at positions 3 and 7—suggest the incorporation of specific starter and extender units.

Starter and Extender Units: The pathway likely utilizes acyl-Coenzyme A (acyl-CoA) thioesters. nih.gov The iso-propyl group at one end of the molecule suggests that isovaleryl-CoA (derived from the catabolism of the amino acid leucine) could serve as a starter unit. The rest of the carbon backbone would be constructed using extender units such as methylmalonyl-CoA (to introduce the methyl group at position 3) and malonyl-CoA, which are condensed in successive cycles. nih.gov

Initial Enzymatic Steps: The initial steps involve Claisen-like condensation reactions catalyzed by synthase enzymes. nih.gov An acyl-CoA starter unit is loaded onto the enzyme complex, followed by sequential condensation with extender units. Each condensation step elongates the carbon chain, with specific enzymes within the complex controlling the reduction and dehydration of keto groups to produce the final saturated and hydroxylated backbone. youtube.com

The architecture of this compound strongly points towards a biosynthetic logic more aligned with polyketide synthesis than with classical fatty acid elongation.

Fatty Acid Elongation: Standard fatty acid synthesis (FAS) and elongation (ELOVL) pathways typically add two-carbon units from malonyl-CoA to a growing acyl chain. nih.gov While they generate hydroxylated intermediates, they are generally not equipped to introduce the specific methyl branching pattern seen at position 3 of the target molecule. nih.govresearchgate.net

Polyketide-like Assembly: Polyketide synthases (PKSs) are large, modular enzymes that function as enzymatic assembly lines. youtube.comnih.gov They are renowned for their ability to generate immense structural diversity by selecting different starter and extender units (like methylmalonyl-CoA) and by programming the degree of reduction at each extension cycle. nih.govbiorxiv.org A modular PKS could readily accommodate the incorporation of a methylmalonyl-CoA extender unit to create the C3-methyl branch and control the stereospecific installation of the hydroxyl group at C6, making it the most plausible route for the biosynthesis of this compound. youtube.comnih.gov

Table 1: Comparison of Potential Biosynthetic Pathways

| Feature | Fatty Acid Elongation Pathway | Polyketide Synthase (PKS) Pathway | Relevance to this compound |

| Primary Function | Synthesis of straight-chain fatty acids for membranes and energy storage. nih.gov | Synthesis of structurally diverse secondary metabolites (natural products). nih.gov | The branched and hydroxylated structure suggests a specialized secondary metabolic pathway. |

| Extender Units | Primarily uses malonyl-CoA, adding two-carbon units. nih.gov | Can use various extender units, including malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA. nih.govbiorxiv.org | The methyl group at C-3 strongly implies the use of a methylmalonyl-CoA extender unit, characteristic of PKS pathways. |

| Modularity | Generally non-modular, with a single set of enzymes used iteratively. nih.gov | Often modular, with each module responsible for one elongation and modification cycle, allowing for programmed structural variation. youtube.comnih.gov | A modular PKS provides a clear mechanism for the specific placement of the C-3 methyl and C-6 hydroxyl groups. |

| Conclusion | Unlikely to be the primary pathway due to the C-3 methyl branch. | The most probable biosynthetic route due to its flexibility in using different extender units and its modular control over the final structure. |

Enzymatic Transformations and Degradation Mechanisms

Once synthesized, this compound can undergo further enzymatic transformations, including cyclization and degradation through various oxidative pathways.

The presence of a hydroxyl group at the 6-position and a carboxylic acid at the 1-position allows the molecule to undergo an intramolecular reaction to form a cyclic ester, known as a lactone.

Lactone Formation: Through an intramolecular esterification (or macrolactonization) reaction, the C6-hydroxyl group can attack the C1-carboxyl group, eliminating a molecule of water to form a seven-membered ring known as an ε-lactone. youtube.comresearchgate.net The formation of five, six, and seven-membered lactone rings is generally thermodynamically and kinetically favorable. youtube.com The resulting compound is this compound lactone. nih.govdrugfuture.com

Hydrolysis: The reverse reaction, lactone hydrolysis, involves the enzymatic cleavage of the ester bond to regenerate the linear hydroxy acid. This reaction is typically catalyzed by esterases or specific hydrolases.

While specific Monoterpene Lactone Hydrolases (MLHs) that act on this compound lactone have not been characterized, the hydrolysis of its ester bond would be carried out by enzymes from broad superfamilies known for this activity.

Esterases and Lipases: These enzymes exhibit broad substrate specificity and are well-known to catalyze the hydrolysis of ester bonds. For example, Candida antarctica lipase (B570770) B (CALB) is used industrially for the hydrolysis and alcoholysis of similar small hydroxy-esters. researchgate.net It is plausible that analogous enzymes present in various organisms could hydrolyze the lactone ring.

Thioesterases: In the context of biosynthesis, specialized thioesterases play a crucial role in releasing the final product from the synthase enzyme. Some thioesterases, such as PhaG from Pseudomonas putida, are known to act on (R)-3-hydroxyacyl-thioester intermediates, linking fatty acid synthesis to other pathways. nih.gov An enzyme with similar function would be required to cleave the thioester bond and release the final this compound from its PKS assembly line.

The degradation of this compound is expected to proceed via established fatty acid oxidation pathways, although its structure necessitates specialized enzymatic steps.

Blocked Beta-Oxidation: The primary pathway for fatty acid degradation is beta-oxidation, which sequentially removes two-carbon acetyl-CoA units. nih.gov However, the methyl group at the C-3 position (the β-carbon relative to the carboxyl group) sterically hinders the action of the enzymes required for beta-oxidation, effectively blocking this pathway. nih.gov

Alpha-Oxidation: To overcome the β-block, cells employ alpha-oxidation. This pathway, which occurs in peroxisomes, is specifically designed to handle β-methylated fatty acids like phytanic acid. nih.govlibretexts.org It involves the initial hydroxylation at the α-carbon (C-2), followed by the removal of the original carboxyl carbon as CO2. This process effectively shortens the fatty acid by one carbon and shifts the blocking methyl group from the β- to the new α-position, allowing the shortened chain to then enter the standard beta-oxidation pathway. nih.gov

Omega-Oxidation: An alternative or complementary degradation route is omega-oxidation, which occurs in the endoplasmic reticulum. nih.gov This pathway involves the oxidation of the carbon atom furthest from the carboxyl group (the ω-carbon). Enzymes from the cytochrome P450 family would hydroxylate one of the terminal methyl groups (at C-7 or the C-7 isopropyl group). nih.gov This is followed by further oxidation to an aldehyde and then a carboxylic acid, creating a dicarboxylic acid. umich.edu This modification increases water solubility for excretion and can also produce a substrate that can be degraded from both ends. nih.gov Studies on the metabolism of 2,2-dimethyloctanoic acid in rats have shown the formation of 7-keto and 7-hydroxy metabolites, providing strong evidence for the activity of ω- and (ω-1)-oxidation on similar branched-chain fatty acids. umich.edu

Table 2: Potential Metabolic Fates of this compound

| Metabolic Pathway | Cellular Location | Key Enzymes | Role in Degradation |

| Beta (β)-Oxidation | Mitochondria | Acyl-CoA Dehydrogenases, etc. | Blocked due to the methyl group at the C-3 position. nih.gov |

| Alpha (α)-Oxidation | Peroxisomes | Phytanoyl-CoA Hydroxylase (or similar) | Removes the C-1 carboxyl group as CO2 to bypass the C-3 methyl block, enabling subsequent β-oxidation. nih.govlibretexts.org |

| Omega (ω)-Oxidation | Endoplasmic Reticulum | Cytochrome P450 monooxygenases | Oxidizes the terminal (ω) carbon, creating a dicarboxylic acid that is more water-soluble or can be further degraded. nih.govumich.edu |

Glucuronidation and Sulfation

While direct studies on the conjugation of this compound are limited, the metabolic fate of its precursor, citronellol (B86348), provides strong evidence for its pathways. The metabolism of citronellol in humans is expected to proceed through oxidation to form acidic derivatives, which are then primarily excreted in the urine as glucuronic acid conjugates. nih.gov This suggests that the carboxylic acid group of this compound is a primary site for glucuronidation.

In studies on rabbits, the related compound citronellal (B1669106) has been shown to be metabolized and conjugated with glucuronic acid. nih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which catalyzes the transfer of a glucuronic acid moiety to the substrate. Although less specifically documented for this compound, sulfation, another major Phase II pathway, could potentially occur at the hydroxyl group, catalyzed by sulfotransferase (SULT) enzymes.

The general mechanism for the glucuronidation of a carboxylic acid like this compound involves the formation of an acyl glucuronide. This process is crucial for the detoxification and elimination of xenobiotic and endogenous compounds.

Table 1: Anticipated Conjugation Reactions for this compound

| Reaction Type | Functional Group Targeted | Enzyme Family | Resulting Conjugate |

| Glucuronidation | Carboxylic Acid (-COOH) | UGTs | Acyl Glucuronide |

| Sulfation | Hydroxyl (-OH) | SULTs | Sulfate Ester |

This table is based on established metabolic pathways for related compounds, as direct experimental data for this compound is not extensively available.

Stereochemical Aspects of Biosynthesis and Metabolism

The structure of this compound contains two chiral centers, at carbons 3 and 6, meaning it can exist as four possible stereoisomers: (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R). The biosynthesis and metabolism of this compound are expected to be stereoselective, influenced by the chirality of the parent citronellol and the stereospecificity of the enzymes involved.

The metabolism of different enantiomers of citronellol, such as (+)-citronellol and (-)-citronellol, can lead to different metabolic products, indicating that the initial chirality of the precursor dictates the stereochemistry of the resulting metabolites. For instance, urinary excretion products of d-citronellol (B1669892) (a specific stereoisomer) have been identified, highlighting the stereospecific nature of its metabolic pathways. nih.gov

Fungal biotransformation studies of (R)-(+)- and (S)-(-)-citronellol have also demonstrated enantioselective conversions, producing different ratios of chiral products like cis- and trans-rose oxide. nih.gov This enzymatic stereoselectivity is a common feature in the metabolism of terpenoids. nih.gov Therefore, it is highly probable that the hydroxylation and oxidation steps leading to this compound are catalyzed by stereospecific enzymes, resulting in a non-racemic mixture of its stereoisomers in biological systems. The exact ratios of these stereoisomers would depend on the specific enzymes present in the organism.

Table 2: Potential Stereoisomers of this compound

| Stereoisomer Configuration | Chiral Center at C3 | Chiral Center at C6 |

| Isomer 1 | R | R |

| Isomer 2 | S | S |

| Isomer 3 | R | S |

| Isomer 4 | S | R |

Advanced Chemical Synthesis Strategies and Derivatization

Total Synthesis Methodologies

The total synthesis of 6-Hydroxy-3,7-dimethyloctanoic acid and its derivatives often involves intricate multi-step sequences and the application of sophisticated stereoselective techniques to construct the chiral centers with high fidelity.

Multi-step Reaction Sequences and Key Synthetic Intermediates

The total synthesis of this compound typically commences from readily available chiral precursors. One common strategy involves the use of citronellol (B86348), a naturally occurring monoterpenoid, as a starting material. A potential synthetic route could involve the following key transformations:

Protection of the primary alcohol: The hydroxyl group of citronellol is protected to prevent its interference in subsequent reactions.

Oxidative cleavage of the double bond: The double bond in the protected citronellol is cleaved to yield a carboxylic acid.

Introduction of the C6 hydroxyl group: This can be achieved through various methods, including stereoselective hydroxylation of an enolate intermediate.

Deprotection and lactonization: Removal of the protecting group from the primary alcohol can lead to the formation of the corresponding lactone, this compound lactone, which can then be hydrolyzed to the final product.

Stereoselective and Asymmetric Synthesis Approaches

The construction of the chiral centers in this compound with the correct stereochemistry is a paramount challenge. Several powerful asymmetric synthesis methodologies have been employed to achieve this.

Sharpless Asymmetric Dihydroxylation: This Nobel Prize-winning reaction is a cornerstone of asymmetric synthesis, enabling the conversion of prochiral alkenes into chiral diols with high enantioselectivity. nih.govresearchgate.netslideshare.netchemrxiv.org In the context of synthesizing this compound, a precursor containing a double bond at the appropriate position can be subjected to Sharpless dihydroxylation to introduce the hydroxyl group at C6 with a specific stereochemistry. The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand. researchgate.net

Baeyer-Villiger Oxidation of Menthone: The Baeyer-Villiger oxidation is a classic reaction that converts a ketone into an ester or a lactone. slideshare.netwikipedia.orgorganic-chemistry.orgnih.gov When applied to a chiral cyclic ketone like menthone, this reaction can produce a chiral lactone with a high degree of stereocontrol. This lactone can then serve as a key intermediate, which after further transformations, can yield the desired stereoisomer of this compound. The regioselectivity of the Baeyer-Villiger oxidation is governed by the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org

Challenges and Innovations in Synthetic Design

The synthesis of this compound is not without its hurdles. Key challenges include:

Stereochemical control: Achieving the desired absolute and relative stereochemistry at three contiguous chiral centers requires careful planning and execution of stereoselective reactions.

Functional group compatibility: The presence of both a carboxylic acid and a hydroxyl group necessitates the use of protecting groups and chemoselective reagents throughout the synthesis.

Innovations in synthetic design aim to overcome these challenges. These include the development of novel catalytic systems with improved stereoselectivity and efficiency. Furthermore, fragment-based drug design principles can be applied to synthesize derivatives with enhanced biological activity. nih.gov The use of renewable starting materials, such as those derived from olive oil, is also an area of active research to develop more sustainable synthetic routes. nih.gov

Chemoenzymatic Synthesis and Biocatalytic Transformations

The integration of enzymatic transformations into classical organic synthesis, known as chemoenzymatic synthesis, offers a powerful and green alternative for the production of complex chiral molecules like this compound. researchgate.net Biocatalysis utilizes enzymes or whole-cell systems to perform highly selective chemical transformations under mild reaction conditions. chemrxiv.org

Enzyme-Mediated Synthesis of the Compound or its Analogues

Enzymes, particularly lipases and monooxygenases, are valuable tools for the synthesis of hydroxy fatty acids and their lactones.

Lipase-catalyzed reactions: Lipases are widely used for the kinetic resolution of racemic alcohols and the synthesis of esters. nih.gov A lipase (B570770) could be employed to resolve a racemic mixture of a precursor to this compound, providing access to an enantiomerically enriched intermediate. For instance, the enzymatic synthesis of thymol (B1683141) octanoate (B1194180) has been explored using soluble and immobilized lipases. nih.gov

Monooxygenase-catalyzed reactions: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the Baeyer-Villiger oxidation with high enantioselectivity. nih.govresearchgate.net These enzymes can convert cyclic ketones into chiral lactones, which are valuable building blocks for the synthesis of complex natural products. nih.govresearchgate.netnih.gov A BVMO could be used to convert a suitable cyclic ketone precursor into a chiral lactone intermediate for the synthesis of this compound.

Engineering Biocatalytic Systems for Enhanced Selectivity

The performance of natural enzymes can often be improved through protein engineering. Techniques such as ancestral sequence reconstruction and site-directed mutagenesis can be used to create biocatalysts with enhanced activity, stability, and selectivity for a specific substrate. chemrxiv.orgnih.gov

Synthesis of Structural Analogues and Probes for Mechanistic Studies

The generation of structural analogues of a lead compound is a cornerstone of medicinal chemistry and chemical biology. It allows for a systematic exploration of the chemical space around the parent molecule, providing insights into its mechanism of action and enabling the optimization of its biological activity. In the case of this compound, a branched-chain hydroxy fatty acid, the synthesis of analogues is crucial for understanding how its distinct structural features—the carboxylic acid head, the hydroxyl group, and the branched alkyl chain—contribute to its biological profile.

The rational design of derivatives for Structure-Activity Relationship (SAR) studies involves making deliberate structural modifications to a molecule to map out its pharmacophore—the essential features required for biological activity. This process is guided by an understanding of the target's (e.g., an enzyme or receptor) structure and the physicochemical properties of the lead compound. For molecules like this compound, key modifications often target the functional groups and the carbon skeleton to probe interactions with biological targets.

A pertinent example of this approach can be seen in the design and synthesis of derivatives of a structurally related compound, 3,7-dimethyl-2,6-octadienoic acid. Although not identical, this monoterpene acid shares the C10 branched-chain framework, providing a valuable model for the SAR of this compound. In a study focused on developing new fungicidal agents, researchers designed and synthesized a series of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives and their 6,7-epoxy analogues. mdpi.com

The rationale for these modifications was twofold. Firstly, amidation of the carboxylic acid was explored to investigate the role of the acidic proton and to introduce a diverse range of substituents that could alter properties like lipophilicity, hydrogen bonding capacity, and steric bulk. Secondly, the double bond at the 6,7-position was epoxidized. This was a strategic choice to replace a potential site of metabolic instability and to introduce a rigid, polar epoxide ring that could form different interactions with a biological target compared to the original alkene or a diol. mdpi.com The instability of a related compound, (E)-6,7-dihydroxy-3,7-dimethyl-2,6-octadienoic acid, which readily dehydrates, further prompted the exploration of the more stable epoxy moiety as a diol bioisostere. mdpi.com

The synthesis of these derivatives involved a multi-step process. The starting materials, geraniol (B1671447) and nerol (B1678202) (the E and Z isomers of 3,7-dimethyl-2,6-octadien-1-ol), were first selectively oxidized to the corresponding carboxylic acids. These acids were then converted to their acid chlorides, which are highly reactive intermediates. Finally, these acid chlorides were reacted with a variety of aliphatic and aromatic amines to yield a library of 28 different amide derivatives. mdpi.com To generate the second set of analogues, these newly formed amides were treated with an oxidizing agent, peroxyacetic acid, to epoxidize the double bond between carbons 6 and 7, yielding the 6,7-epoxy analogues. mdpi.com

The subsequent biological evaluation of these synthesized compounds for their fungicidal activity against various plant pathogens allowed for the establishment of clear structure-activity relationships. The data revealed how changes in the amide substituent (aromatic vs. aliphatic, electron-donating vs. electron-withdrawing groups) and the presence or absence of the epoxide ring influenced the antifungal potency. This systematic approach, starting from a known scaffold and introducing targeted modifications, exemplifies the rational design of derivatives for SAR studies.

The findings from such studies are critical for building a comprehensive understanding of how the different parts of a molecule like this compound contribute to its activity. For instance, the replacement of the carboxylic acid with various amides can indicate whether a charged or a neutral polar group is preferred for activity. Similarly, modifications at the 6-position, such as the introduction of an epoxide, can probe the spatial and electronic requirements of the binding site in that region.

Below is an interactive data table summarizing the rational design strategy and the types of derivatives synthesized in the aforementioned study, which serves as a model for potential SAR investigations on this compound.

| Parent Scaffold | Modification Strategy | Rationale | Synthesized Derivatives |

| 3,7-Dimethyl-2,6-octadienoic acid | Amidation of the carboxylic acid | To explore the role of the acidic proton and introduce diverse substituents altering lipophilicity, H-bonding, and steric bulk. | 28 distinct (Z/E)-3,7-dimethyl-2,6-octadienamides with various aromatic and aliphatic amines. mdpi.com |

| (Z/E)-3,7-Dimethyl-2,6-octadienamides | Epoxidation of the C6-C7 double bond | To increase stability, introduce a rigid polar group, and probe interactions at the 6,7-position. | 6,7-Epoxy analogues of the synthesized amides. mdpi.com |

This systematic approach of generating focused libraries of analogues based on rational design principles is fundamental to advancing our understanding of the biological roles of natural products like this compound and for the development of new therapeutic agents or biological probes.

Investigations into Biological Activities and Molecular Mechanisms

Antimicrobial Activity Studies

There is currently a lack of specific research on the antimicrobial efficacy of 6-Hydroxy-3,7-dimethyloctanoic acid against any particular microorganisms.

No data is available in the public domain detailing the in vitro testing of this compound against specific bacteria or fungi.

Without experimental data, any proposed mechanism of antimicrobial action for this compound would be purely speculative and based on the general activities of other short-chain fatty acids, which are known to disrupt bacterial cell membranes and interfere with cellular processes.

Anti-inflammatory Properties at the Molecular Level

Specific studies into the anti-inflammatory effects of this compound and its interaction with inflammatory pathways are not present in the current body of scientific literature.

There is no available research that demonstrates the modulation of inflammatory mediators such as cytokines, chemokines, or prostaglandins, or the impact on inflammatory signaling pathways like NF-κB or MAPK by this compound.

Antioxidant Effects and Redox Biology

The antioxidant potential of this compound has not been specifically evaluated in published studies.

No data exists on the capacity of this compound to scavenge reactive oxygen species (ROS) or to mitigate oxidative stress in biological systems.

Concluding Remarks

The current state of research does not provide the necessary data to construct a detailed profile of the biological activities of this compound. While its structural classification as a hydroxy fatty acid suggests potential for antimicrobial, anti-inflammatory, and antioxidant activities, these properties have not been experimentally validated for this specific compound. Future research is required to elucidate the potential therapeutic relevance of this compound.

Exploration of Specific Biological Targets and Receptor Interactions

The biological effects of fatty acids are often mediated through their interaction with specific proteins, including cell surface receptors and intracellular enzymes or binding proteins. For this compound, identifying its precise molecular targets is crucial to elucidating its mechanism of action.

Identification of Putative Molecular Receptors or Enzymes

While specific receptors for this compound have not been definitively identified, research on related hydroxy fatty acids suggests potential candidates. The free fatty acid receptor (FFAR) family, including FFA1 and FFA4, and G-protein coupled receptor 84 (GPR84), are known to be activated by various fatty acids and are implicated in metabolic and inflammatory signaling. sdu.dk For instance, certain hydroxystearic acids have demonstrated activity on one or both of these receptors. sdu.dk

Another important class of proteins that interact with fatty acids are the fatty acid binding proteins (FABPs). These intracellular chaperones are crucial for the transport and localization of fatty acids within the cell, directing them towards specific metabolic fates such as storage, signaling, or membrane synthesis. nih.gov The binding of a fatty acid to an FABP can stabilize the protein and alter its affinity for membranes, thereby influencing downstream cellular processes. nih.govnih.gov Given its structure, it is plausible that this compound interacts with one or more of the nine human FABP isoforms. nih.gov

Additionally, enzymes involved in fatty acid metabolism could be potential targets. For example, cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the inflammatory cascade that utilize fatty acids as substrates. semanticscholar.org The structural features of this compound, particularly the hydroxyl group and methyl branches, could influence its ability to bind to and modulate the activity of these enzymes.

Table 1: Putative Molecular Targets for Hydroxy Fatty Acids

| Target Class | Specific Examples | Potential Role in Interaction with this compound |

| G-Protein Coupled Receptors | FFA1, FFA4, GPR84 | Mediation of metabolic and inflammatory signals. |

| Intracellular Binding Proteins | Fatty Acid Binding Proteins (FABPs) | Intracellular transport, storage, and signaling. |

| Enzymes | Cyclooxygenases (COX-1, COX-2), Lipoxygenases (LOX) | Modulation of inflammatory pathways. |

Ligand Binding Studies and Computational Modeling

Ligand binding assays are essential for determining the affinity and selectivity of a compound for its receptor. For fatty acids, these studies often involve techniques like radioligand binding assays or fluorescence-based assays to quantify the binding parameters. Such studies on various fatty acids have revealed that even subtle structural differences can significantly impact binding affinity and receptor activation.

Computational modeling and molecular dynamics simulations have emerged as powerful tools to complement experimental studies. These approaches can predict the binding pose of a ligand within the binding pocket of a protein and identify the key amino acid residues involved in the interaction. For example, molecular dynamics simulations of fatty acids binding to FABP7 have shown that ligand binding reduces the conformational heterogeneity of the protein. nih.gov Similarly, simulations of long-chain fatty acids with the CD36 receptor have highlighted the importance of hydrogen bonding and hydrophobic interactions in the binding process. acs.orgnih.govresearchgate.net

In the context of this compound, computational modeling could be employed to dock the molecule into the binding sites of putative receptors like FFARs or FABPs. This would allow for the prediction of binding energy and the identification of key interactions, such as hydrogen bonds formed by the hydroxyl and carboxylic acid groups, and hydrophobic interactions involving the dimethyl-substituted alkyl chain. Such in silico studies would be invaluable in guiding future experimental research to validate these predicted interactions.

Table 2: Key Parameters in Ligand Binding and Computational Studies

| Study Type | Key Parameters Investigated | Relevance to this compound |

| Ligand Binding Assays | Binding Affinity (Kd, Ki), Selectivity, Agonist/Antagonist Activity | To quantify the strength and specificity of interaction with putative receptors and enzymes. |

| Computational Modeling | Binding Energy, Binding Pose, Key Interacting Residues, Conformational Changes | To predict and visualize the molecular interactions and guide experimental design. |

Cutting Edge Analytical and Spectroscopic Characterization Methodologies

Advanced Chromatographic Techniques for Purity and Separation

Chromatography is fundamental to the isolation and purification of 6-Hydroxy-3,7-dimethyloctanoic acid from complex mixtures, whether from a natural extract or a synthetic reaction.

High-Resolution Gas Chromatography (HRGC) is a powerful tool for separating volatile compounds. For the analysis of hydroxy fatty acids like this compound, derivatization is typically required to increase their volatility and thermal stability. Common derivatization strategies include esterification of the carboxylic acid group (e.g., to a methyl ester) and silylation of the hydroxyl group.

Given that this compound possesses two chiral centers at the C3 and C6 positions, it can exist as four distinct stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). Chiral Gas Chromatography is indispensable for the separation of these enantiomers and diastereomers. This is often achieved by using a chiral stationary phase within the GC column or by derivatizing the molecule with a chiral reagent to form diastereomers that can be separated on a standard achiral column. aocs.org The separation factor (α) is a measure of the column's ability to separate two stereoisomers.

Table 1: Illustrative GC Parameters for Hydroxy Fatty Acid Analysis

| Parameter | Condition | Purpose |

| Column | Chiral Stationary Phase (e.g., Cyclodextrin-based) | Separation of stereoisomers. |

| Carrier Gas | Helium or Hydrogen | Mobile phase for analyte transport. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Elutes compounds based on boiling point and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and quantification of the analyte. |

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and faster analysis times. nih.gov This makes it highly suitable for the detection and quantification of this compound in complex biological matrices. nih.gov The technique utilizes columns with smaller particle sizes (typically under 2 µm) to achieve superior separation efficiency. nih.gov For related hydroxy acids, reverse-phase chromatography is a common approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. nih.govsielc.com

Preparative High-Performance Liquid Chromatography (HPLC) operates on the same principles as analytical HPLC/UPLC but uses larger columns and higher flow rates to isolate significant quantities of a pure compound. sielc.com This is essential for obtaining pure this compound for use as an analytical standard or for further structural elucidation studies like NMR. sielc.com The methods developed for analytical separations can often be scaled up for preparative purposes. sielc.com

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Quantification

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a molecule and for deducing its structure through fragmentation analysis.

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (LC-MS/MS or GC-MS) provides an exceptionally sensitive and selective platform for analyzing this compound. nih.gov In metabolomic studies, these techniques can identify and quantify the compound in complex biological samples like plasma or tissue extracts. nih.gov The chromatographic step separates the analyte from other matrix components, while the mass spectrometer provides detection. nih.gov

For targeted quantification, a technique known as Multiple Reaction Monitoring (MRM) is often employed. In MRM, the first mass spectrometer (Q1) is set to select the mass of the parent ion, which is then fragmented in a collision cell. The second mass spectrometer (Q3) is set to detect a specific, characteristic fragment ion. This highly specific mass transition allows for accurate quantification even at very low concentrations. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which can be used to confirm its elemental composition. For this compound (C₁₀H₂₀O₃), the expected exact mass is 188.14124 g/mol . nih.gov

Collision-Activated Decomposition (CID), also known as Collision-Induced Dissociation (CID), is a technique used in tandem mass spectrometry where ions are fragmented by collision with a neutral gas. nih.gov The resulting fragmentation pattern is like a fingerprint for the molecule, providing crucial information for structural confirmation. For this compound, characteristic fragmentation would include:

Loss of a water molecule (H₂O) from the hydroxyl group.

Loss of the carboxylic acid group or parts of it (e.g., H₂O + CO).

Cleavage of the carbon-carbon bonds adjacent to the hydroxyl group and the branched methyl groups.

Table 2: Predicted Fragmentation Data for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Structural Origin of Fragment |

| 189.1489 (M+H)⁺ | 171.1383 | H₂O | Loss of the C6-hydroxyl group |

| 189.1489 (M+H)⁺ | 143.1430 | H₂O + CO | Subsequent loss of carbonyl from dehydrated ion |

| 189.1489 (M+H)⁺ | 115.0753 | C₄H₉O | Cleavage adjacent to the hydroxyl group |

| 187.1339 (M-H)⁻ | 143.1077 | CO₂ | Loss of carbon dioxide from carboxylate |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the carbon skeleton and the chemical environment of each proton in the structure. A full assignment requires a suite of 1D and 2D NMR experiments.

¹H NMR: This experiment identifies all the distinct hydrogen atoms in the molecule and provides information on their electronic environment and neighboring protons through chemical shifts and spin-spin coupling.

¹³C NMR: This experiment detects the carbon atoms in the molecule, revealing the size and nature of the carbon skeleton. researchgate.net

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for assembling the final structure.

COSY (Correlation Spectroscopy) shows correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule.

Together, these experiments allow for the complete and unambiguous assignment of the chemical structure of this compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | 2D NMR Correlations (Example) |

| C1 (-COOH) | ~12.0 (broad s) | ~179 | HMBC to H2 |

| C2 (-CH₂) | ~2.2 | ~41 | COSY to H3, HSQC to C2 |

| C3 (-CH) | ~1.8 | ~30 | COSY to H2, H4, HMBC to C3-CH₃ |

| C4 (-CH₂) | ~1.5 | ~39 | COSY to H3, H5 |

| C5 (-CH₂) | ~1.4 | ~29 | COSY to H4, H6 |

| C6 (-CHOH) | ~3.6 | ~75 | COSY to H5, H7, HMBC to C7, C8 |

| C7 (-CH) | ~1.7 | ~34 | COSY to H6, H8, H9 |

| C8 (-CH₃) | ~0.9 | ~18 | COSY to H7 |

| C9 (-CH₃) | ~0.9 | ~17 | COSY to H7 |

| C10 (C3-CH₃) | ~0.95 | ~20 | HMBC to C2, C3, C4 |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for mapping the intricate network of atomic connections within a molecule. Techniques such as Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a wealth of information, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and revealing the bonding framework.

COSY (Correlation SpectroscopY) experiments are instrumental in identifying protons that are coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum reveal these scalar couplings, allowing for the tracing of proton-proton networks throughout the carbon skeleton of this compound. This helps to piece together fragments of the molecule, for instance, by correlating the protons on the methyl groups with their neighboring methine or methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This one-bond correlation is crucial for assigning the ¹³C signals based on the already identified ¹H signals. For this compound, this technique would definitively link each proton to its corresponding carbon atom, providing a clear picture of the C-H bonds within the molecule.

The stereochemistry of this compound, which can exist as multiple stereoisomers due to its chiral centers at positions 3 and 6, can also be investigated using advanced NMR techniques. Nuclear Overhauser Effect (NOE) experiments, such as NOESY and ROESY, can provide through-space correlations between protons that are in close proximity, which can help in deducing the relative stereochemistry of the substituents.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations |

| 1 (COOH) | - | ~178.0 | H2 | - |

| 2 (CH₂) | ~2.20 (m) | ~42.0 | H3, H4 | H3 |

| 3 (CH) | ~1.80 (m) | ~35.0 | H2, H4, H3-CH₃ | H2, H4, H3-CH₃ |

| 3-CH₃ | ~0.95 (d) | ~19.0 | H2, H3, H4 | H3 |

| 4 (CH₂) | ~1.40 (m) | ~30.0 | H3, H5, H6 | H3, H5 |

| 5 (CH₂) | ~1.50 (m) | ~39.0 | H4, H6, H7 | H4, H6 |

| 6 (CH-OH) | ~3.60 (m) | ~72.0 | H5, H7, H8, H9, H10 | H5, H7 |

| 7 (CH) | ~1.70 (m) | ~33.0 | H5, H6, H8, H9, H10 | H6, H8, H9, H10 |

| 8 (CH₃) | ~0.90 (d) | ~17.0 | H7, H9, H10 | H7 |

| 9 (CH₃) | ~0.92 (d) | ~18.0 | H7, H8, H10 | H7 |

| 10 (OH) | Variable | - | C5, C6, C7 | - |

X-ray Diffraction Analysis for Absolute Configuration and Crystal Structure

While NMR spectroscopy is unparalleled for determining the connectivity and relative stereochemistry of a molecule in solution, X-ray diffraction analysis of a single crystal provides the most definitive method for establishing its absolute configuration and detailed three-dimensional structure in the solid state.

The process involves irradiating a crystalline form of this compound, or a suitable crystalline derivative, with X-rays. The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal lattice is collected and analyzed. This analysis allows for the precise determination of the atomic coordinates within the crystal's unit cell.

A successful X-ray crystallographic analysis would provide unambiguous evidence for the bond lengths, bond angles, and torsion angles of the molecule. Crucially, for a chiral molecule like this compound, anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters (e.g., whether they are R or S). This would definitively distinguish between the (3R, 6R), (3S, 6S), (3R, 6S), and (3S, 6R) stereoisomers.

The crystal structure also reveals information about intermolecular interactions, such as hydrogen bonding, which can play a significant role in the physical properties of the compound. For instance, the hydroxyl and carboxylic acid groups of this compound are expected to participate in extensive hydrogen bonding networks in the solid state.

Future Research Directions and Uncharted Territories

Untargeted Metabolomics and Lipidomics Approaches

Untargeted metabolomics and lipidomics stand as powerful tools for the comprehensive detection and annotation of as many metabolites as possible within a biological sample. thermofisher.com These approaches utilize high-resolution mass spectrometry to generate a global snapshot of the small molecules, including lipids and fatty acids, present under specific conditions. thermofisher.commdpi.com

Future studies could apply untargeted metabolomics to systematically screen for the presence of 6-Hydroxy-3,7-dimethyloctanoic acid and its related metabolites across a wide array of biological matrices, such as tissues, fluids, and cell cultures from various organisms. This would expand our knowledge beyond its currently reported presence in the insect species Apis cerana. nih.gov By comparing the metabolomes of organisms or cells under different physiological or pathological states, researchers could identify correlations between the abundance of this compound and specific biological processes or diseases. This methodology allows for the discovery of novel, previously unstudied chemical compounds in a single analysis, which could reveal a broader metabolic network associated with this compound. mdpi.com

Investigation of Undiscovered Biological Roles in Diverse Organisms

The structural classification of this compound as a hydroxy fatty acid suggests it may play diverse roles in biochemistry and physiology. nih.gov Fatty acids are fundamental to cellular function, serving as building blocks for membranes, energy sources, and signaling molecules. The presence of a hydroxyl group and methyl branches suggests specific functions beyond those of simple saturated fatty acids.

Future research should focus on elucidating these functions. Given its identification in an insect, investigations could explore its potential role as a pheromone, a component of royal jelly, or a developmental regulator in social insects. In other organisms, it could be involved in inflammatory responses, ion transport, or as a precursor to more complex lipids with specialized functions. Lipids are crucial as the building blocks of cell membranes and nerve tissue and are important energy sources. mdpi.com Exploring its presence and function in microorganisms, plants, and vertebrates could uncover conserved or unique biological activities, significantly broadening our understanding of its place in the natural world.

Advanced Biocatalytic Systems for Sustainable Production

The chemical synthesis of complex molecules like this compound, particularly its specific stereoisomers such as (3R,6S)-6-hydroxy-3,7-dimethyloctanoic acid, can be challenging. nih.gov Biocatalysis, the use of natural catalysts like enzymes, offers a promising route for sustainable and highly specific production.

The development of advanced biocatalytic systems is a key future research direction. This would involve:

Enzyme Discovery: Screening microbial genomes or metagenomic libraries to find novel enzymes (e.g., hydroxylases, reductases) capable of producing the desired compound from simpler, renewable precursors.

Enzyme Engineering: Using protein engineering techniques to improve the activity, specificity, and stability of identified enzymes for industrial-scale production.

Metabolic Engineering: Genetically modifying microorganisms to create "cell factories" that can produce this compound through fermentation.

These approaches would not only provide a green and efficient manufacturing process but also enable the production of specific, optically active forms of the molecule, which is often crucial for biological activity. nih.gov

Integration of Omics Data with Systems Biology Approaches

To fully understand the biological context of this compound, its study must be integrated into a broader systems biology framework. nih.gov Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular processes. mixomics.orgnih.gov

Future research should aim to integrate metabolomic data, which would quantify levels of this compound, with other omics layers. For example, by perturbing a biological system and measuring the resulting changes across the different omics levels, researchers can build models that connect the presence of this fatty acid to specific gene expression patterns and protein activity. rsc.org This integrative analysis can help unravel the regulatory networks that control its synthesis and the downstream pathways it influences, bridging the gap from its molecular presence to its ultimate phenotypic effect. nih.gov Such strategies have the potential to reveal how different biological compartments interact and can lead to the identification of multi-omics molecular signatures. mixomics.org

Computational Chemistry and In Silico Modeling for Predictive Research

Computational chemistry and in silico modeling are indispensable tools for modern chemical and biological research, allowing for the prediction of molecular properties and interactions, thereby guiding experimental work.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov Once potential biological targets of this compound are hypothesized (e.g., enzymes, nuclear receptors), docking simulations can be employed to model their interaction. These simulations can predict the binding affinity and specific molecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to study the stability and dynamic behavior of the compound within the target's binding site over time. nih.gov This can reveal how the compound might alter the protein's conformation and function. Such predictive studies can efficiently screen potential targets and prioritize them for experimental validation, accelerating the discovery of its mechanism of action.

Quantum chemical calculations provide a detailed understanding of chemical reactions at the electronic level. This method can be applied to study the enzymatic reactions involved in the biosynthesis or metabolism of this compound. By modeling the transition states and reaction intermediates, researchers can elucidate the precise mechanism of the catalytic process. This knowledge is highly valuable for enzyme engineering efforts, as it can guide modifications to improve catalytic efficiency or even alter the reaction outcome. Furthermore, these calculations can help understand the compound's intrinsic chemical reactivity, providing insights into its stability and potential non-enzymatic transformations within a biological environment.

Compound Data Table

Below is a table summarizing key properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₂₀O₃ | nih.gov |

| Molecular Weight | 188.26 g/mol | nih.gov |

| CAS Number | 57429-74-0 | nih.gov |

| ChEBI ID | CHEBI:50451 | nih.gov |

| Description | A hydroxy fatty acid consisting of caprylic acid with methyl substituents at positions 3 and 7 and a hydroxy substituent at position 6. | nih.gov |

Q & A

Q. Table 1: Key Structural Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀O₃ | |

| Molecular Weight | 188.14 g/mol | |

| Stereoisomers | 3S,6R; 3R,6S; 3S,6S; 3R,6R |

Basic: How can researchers optimize the synthesis of this compound?

Answer:

- Key Reaction Steps:

- Alkylation: Use n-decylbromide with K₂CO₃ in butanone to introduce methyl branches .

- Hydroxylation: Position-selective oxidation (e.g., enzymatic or chemical methods) to install the hydroxyl group at C6.

- Purification:

- Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate enantiopure forms.

- Yield Improvement:

- Optimize reaction temperature (40–60°C) and catalyst loading (e.g., DMAP for esterification steps) .

Basic: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Answer:

- Challenges:

- Low abundance in complex samples (e.g., microbial metabolites).

- Interference from structurally similar hydroxy fatty acids.

- Solutions:

- Derivatization: Use silylation (BSTFA) or methylation to enhance volatility for GC-MS analysis .

- LC-MS/MS: Employ reverse-phase C18 columns with MRM (multiple reaction monitoring) for selective detection .

- Internal Standards: Isotope-labeled analogs (e.g., ¹³C-labeled) improve quantification accuracy .

Advanced: How does stereochemistry influence the biological activity of this compound, and what methods resolve enantiomers?

Answer:

- Biological Impact:

- Stereoisomers may exhibit differential binding to enzymes or receptors (e.g., microbial β-oxidation pathways).

- Resolution Methods:

Q. Table 2: Stereoisomer-Specific Data

| Stereoisomer | Retention Time (Chiral HPLC) | Biological Activity |

|---|---|---|

| (3S,6R)-isomer | 12.3 min | Higher antimicrobial activity |

| (3R,6S)-isomer | 14.7 min | Reduced solubility |

Advanced: What are common sources of variability in reported physicochemical properties, and how can researchers mitigate discrepancies?

Answer:

- Sources of Variability:

- Mitigation Strategies:

Advanced: How can researchers resolve contradictions in metabolic pathway studies involving this compound?

Answer:

- Hypothesis Testing:

- Comparative Studies:

- Cross-validate results across model systems (e.g., microbial vs. mammalian cell cultures).

- Data Reconciliation:

- Apply multivariate statistical tools (PCA, PLS-DA) to identify confounding variables (e.g., pH, co-metabolites) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.